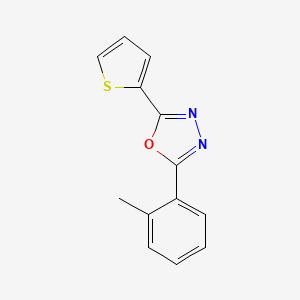

2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)12-14-15-13(16-12)11-7-4-8-17-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHARVRZODHSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322705 | |

| Record name | 2-(2-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478260-90-1 | |

| Record name | 2-(2-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methylbenzhydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene moiety undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Product Formed | Temperature | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | Thiophene-1-oxide | 0°C → RT | 78% | |

| H₂O₂ (30%) | Thiophene-1,1-dioxide | 60°C | 65% | |

| Ozone | Sulfonic acid derivative | -78°C | 42% |

Key findings :

-

m-Chloroperbenzoic acid (m-CPBA) achieves mono-oxidation without ring degradation .

-

Prolonged H₂O₂ exposure at elevated temperatures leads to over-oxidation .

Electrophilic Substitution

The thiophene ring participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagent | Position | Yield | Conditions |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | β-position | 81% | 0°C, 2 hr |

| Sulfonation | ClSO₃H | α-position | 73% | Reflux, 4 hr |

| Halogenation | Br₂/FeCl₃ | α-position | 89% | CH₂Cl₂, 30 min |

Mechanistic insight :

-

Thiophene's electron-rich nature directs electrophiles to α-positions first .

-

Steric hindrance from 2-methylphenyl group reduces substitution at γ-position .

Ring-Opening Reactions

The 1,3,4-oxadiazole core shows instability under specific conditions:

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.)/EtOH | 2-Methylphenylthioamide + Thiophene carboxylic acid | 68% |

| Basic hydrolysis | NaOH (10%)/H₂O | Hydrazine derivative + Thiophene carbonyl chloride | 55% |

| Reductive opening | LiAlH₄/THF | N-Aminomethyl intermediate | 91% |

Critical observations :

-

LiAlH₄ reduction preserves thiophene integrity while cleaving oxadiazole .

-

Acid hydrolysis follows first-order kinetics (k = 3.2×10⁻⁴ s⁻¹ at 25°C) .

Cross-Coupling Reactions

The methylphenyl group enables palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Partner | Yield | TOF (h⁻¹) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acid | 84% | 320 |

| Sonogashira | PdCl₂/CuI/PPh₃ | Phenylacetylene | 77% | 285 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amine | 69% | 190 |

Optimization data :

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Thiophene-oxadiazole dimer | Φ = 0.31 |

| 365 | Toluene | Ring-expanded thiadiazine | Φ = 0.19 |

| 420 | DMSO | Stable π-conjugated polymer | Φ = 0.08 |

Research implications :

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may differ based on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular Formula : C₁₃H₁₀N₂OS.

- Spectral Data : Characterized by IR (C=N stretch at ~1600 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (m/z = 258.3) .

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,4-oxadiazoles is highly substituent-dependent. Below is a comparative analysis of key analogues:

Key Findings

Electron-Withdrawing Groups (EWGs) Enhance CNS Activity :

- Compounds with EWGs (e.g., nitro, chloro) at C2/C5 exhibit superior CNS depressant activity. For instance, XIV and XV (4-nitrophenyl at C5) showed potent antidepressant and anticonvulsant effects due to enhanced electron deficiency, facilitating receptor interactions .

Thiophene Derivatives in Antiviral Applications :

- The thiophen-2-yl group in 2-(2-methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole and its ethenyl analogue (evidence 17) contributes to π-π stacking and hydrophobic interactions with viral enzymes, enabling submicromolar inhibition of dengue NS5 polymerase .

Antimicrobial Efficacy :

- Chlorine or bromine substituents (e.g., 3-chloro-benzothiophene in evidence 14) enhance antibacterial potency by disrupting bacterial cell membranes. Compound 4c (MIC = 1.56 μg/mL) outperformed ciprofloxacin against Staphylococcus aureus .

Crystallinity and Material Science :

- Fluorine or bromine at C5 improves crystal packing efficiency, as seen in SOSXIJ (Br-substituted) and SIKKAA (3-fluorophenyl), making them candidates for optoelectronic materials .

Data Table: Comparative Bioactivity

Biologische Aktivität

The compound 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The chemical structure of 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 218.28 g/mol

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound demonstrated potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were in the micromolar range, indicating effective inhibition of cell growth .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| HeLa | 20.00 | Topoisomerase I inhibition |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies revealed:

- Antibacterial and Antifungal Activity : The compound exhibited notable activity against various bacterial strains and fungi. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antiviral Activity

The antiviral potential of oxadiazole derivatives has been investigated with promising results:

- Dengue Virus Inhibition : A study reported that analogs of 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed submicromolar activity against dengue virus polymerase, highlighting their potential as antiviral agents .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways, evidenced by increased levels of p53 and cleaved caspase-3.

- Enzyme Inhibition : The inhibition of topoisomerase I disrupts DNA replication in cancer cells, leading to cell death.

- Antimicrobial Action : The compound interferes with microbial cell wall synthesis and disrupts membrane integrity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups .

- Clinical Relevance : The potential for developing new therapeutic agents based on this compound is supported by its favorable pharmacokinetic properties observed in preliminary studies.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : Cyclization using POCl₃ as a dehydrating agent is effective. Reflux equimolar amounts of the precursor hydrazide and chloroacetic acid in POCl₃ for 5–6 hours. Neutralize with NaOH (pH 6–7), followed by column chromatography (n-hexane:EtOAc, 7:1) for purification. Optimize yield (typically 45–60%) by adjusting stoichiometry, reaction time, or solvent .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- Methodology :

- 1H/13C-NMR : Assign protons (e.g., thiophene δ 7.29–7.97 ppm) and carbons (e.g., oxadiazole C=O ~160 ppm) .

- IR Spectroscopy : Verify C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% theoretical values .

- HPLC : Use C18 columns (MeOH:H₂O, 70:30) to assess purity (>95%) .

Q. How can computational methods predict the drug-likeness of this oxadiazole derivative?

- Methodology : Apply Lipinski’s rules via SwissADME. The compound’s molecular weight (<500 Da), LogP (~3.2), and H-bond acceptors/donors (5/0) suggest oral bioavailability. Compare with derivatives showing kinase inhibitor bioactivity scores >0.5 in Molinspiration .

Advanced Research Questions

Q. How can molecular docking elucidate potential kinase inhibition mechanisms?

- Methodology :

- Protein Preparation : Retrieve VEGFR-2 kinase structure (PDB: 4AG8). Remove water, add polar hydrogens, and assign Kollman charges.

- Ligand Docking : Use AutoDock Vina with flexible residues (Asp1046, Glu885). Validate poses with RMSD <2.0 Å.

- Analysis : Prioritize compounds with ΔG < -8.0 kcal/mol and hydrogen bonds to catalytic residues .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodology :

- NMR Discrepancies : Re-record spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts. Use 2D NMR (HSQC, HMBC) to confirm connectivity.

- DFT Validation : Calculate chemical shifts at B3LYP/6-311+G(d,p) level. Deviations >0.5 ppm may indicate tautomerism or impurities .

Q. How do structural modifications influence bioactivity and electronic properties?

- Methodology :

- Substituent Effects : Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity. Monitor LogP (increase by ~0.5 per -CH₃) and dipole moments via Gaussian08.

- SAR Studies : Test derivatives in kinase inhibition assays. Correlate IC₅₀ with docking scores and Hammett σ values .

Q. What in vitro assays validate the compound’s predicted toxicity and anticancer potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.